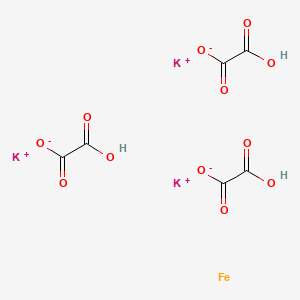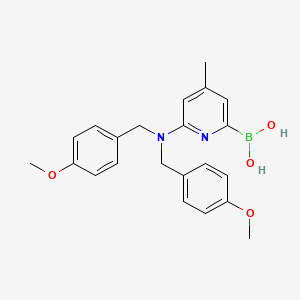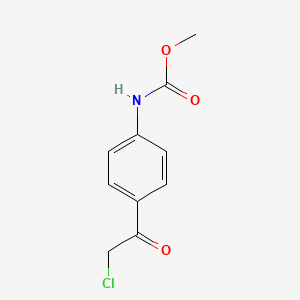
Methyl (4-(2-chloroacetyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(2-chloroacetyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a 2-chloroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(2-chloroacetyl)phenyl)carbamate can be achieved through several methods. One common approach involves the acylation of methyl phenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Another method involves the use of polyphosphoric acid (PPA) as a catalyst. In this approach, methyl phenylcarbamate is acylated with acetic anhydride in PPA at 50-55°C for 3 hours. This method is regioselective, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Common industrial methods include the use of acylation reactions with appropriate catalysts and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (4-(2-chloroacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding oxides or ketones.
科学的研究の応用
Methyl (4-(2-chloroacetyl)phenyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Industrial Processes: It is employed in the production of specialty chemicals and materials.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a bioactive agent.
作用機序
The mechanism of action of methyl (4-(2-chloroacetyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloroacetyl group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
類似化合物との比較
Methyl (4-(2-chloroacetyl)phenyl)carbamate can be compared with other similar compounds, such as:
Methyl (4-acetyl)phenylcarbamate: Lacks the chloroacetyl group, leading to different reactivity and applications.
Methyl (4-(2-bromoacetyl)phenyl)carbamate: Contains a bromoacetyl group instead of a chloroacetyl group, resulting in different chemical properties and reactivity.
Methyl (4-(2-dimethylamino-2-oxoacetyl)phenyl)carbamate:
特性
分子式 |
C10H10ClNO3 |
|---|---|
分子量 |
227.64 g/mol |
IUPAC名 |
methyl N-[4-(2-chloroacetyl)phenyl]carbamate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)12-8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
InChIキー |
JUJPMCXMUAOQIT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
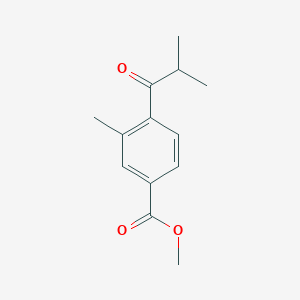
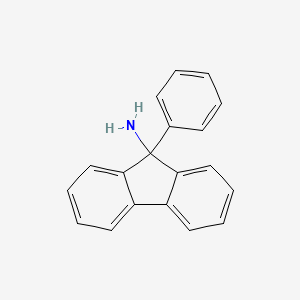


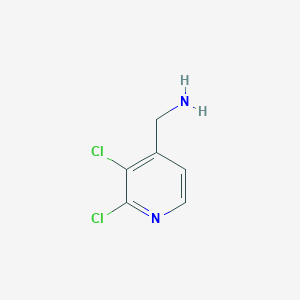
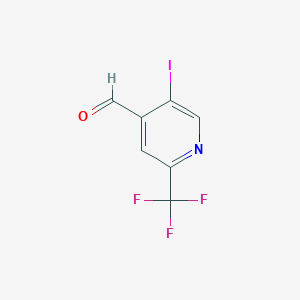
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
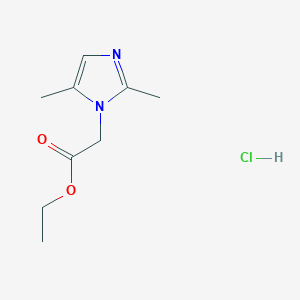
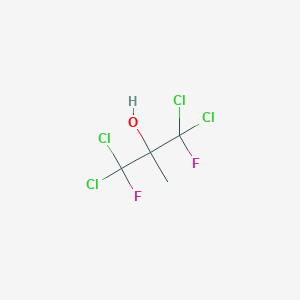
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
